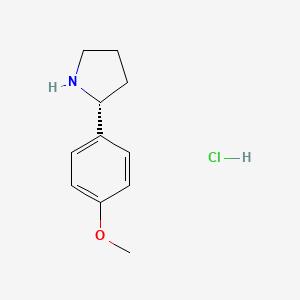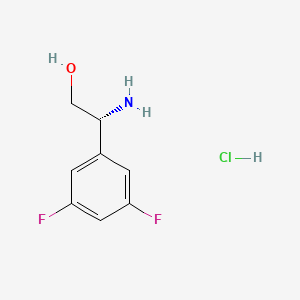
Lauroyl-d3-L-carnitine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauroyl-d3-L-carnitine Hydrochloride is a deuterium-labeled compound, primarily used in scientific research. It is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. The deuterium labeling (d3) enhances its utility in various analytical and pharmacokinetic studies by providing a stable isotope marker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lauroyl-d3-L-carnitine Hydrochloride typically involves the esterification of L-carnitine with lauric acid, followed by the introduction of deuterium atoms. The process can be summarized as follows:
Esterification: L-carnitine reacts with lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form Lauroyl-L-carnitine.
Deuteration: The esterified product is then subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterium sources to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and deuteration processes, often carried out in batch reactors. The reaction conditions are optimized for maximum yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Lauroyl-d3-L-carnitine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carnitine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it back to its parent compound, L-carnitine.
Substitution: The lauroyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acyl chlorides and anhydrides are typical reagents for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state carnitine derivatives.
Reduction Products: L-carnitine.
Substitution Products: Various acyl-carnitine derivatives.
Applications De Recherche Scientifique
Lauroyl-d3-L-carnitine Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in studying the metabolism of fatty acids and the role of carnitine in cellular energy production.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of Lauroyl-d3-L-carnitine Hydrochloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterium labeling allows for precise tracking of its metabolic pathways. It interacts with carnitine acyltransferase enzymes, facilitating the transfer of fatty acids across the mitochondrial membrane.
Comparaison Avec Des Composés Similaires
Lauroyl-L-carnitine: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
Acetyl-L-carnitine: Another derivative of L-carnitine, used primarily for its neuroprotective properties.
Propionyl-L-carnitine: Used in cardiovascular research for its role in improving blood flow and energy production.
Uniqueness: Lauroyl-d3-L-carnitine Hydrochloride’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both basic and applied research.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific fields. Its stable isotope labeling offers significant advantages in tracking and studying metabolic processes, making it an indispensable tool in modern research.
Propriétés
Numéro CAS |
1297271-52-3 |
|---|---|
Formule moléculaire |
C19H38ClNO4 |
Poids moléculaire |
383.0 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(12,12,12-trideuteriododecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i1D3; |
Clé InChI |
PDBBUDRTWRVCFN-AXKUZGSUSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Synonymes |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl-d3)oxy]-1-propanaminium Chloride; _x000B_(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl-d3)oxy]-1-propanaminium Chloride; (-)-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Laurate-d3; (-)-Lauric-d3 A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)












